molecular formula C8H14BrN3 B2662491 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide CAS No. 2260937-82-2

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide

Cat. No.: B2662491
CAS No.: 2260937-82-2
M. Wt: 232.125
InChI Key: PYAXPUXPWCGYDA-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydroimidazopyridine Research

The exploration of imidazopyridine derivatives began in the mid-20th century, with early studies focusing on their structural uniqueness and potential pharmacological properties. The tetrahydroimidazopyridine scaffold emerged as a critical subtarget due to its conformational rigidity and similarity to bioactive natural alkaloids. Initial synthetic efforts in the 1980s relied on condensation reactions, but limited regioselectivity hindered progress. A pivotal advancement occurred in 2016, when Devi et al. systematically cataloged the medicinal attributes of imidazo[1,2-a]pyridines, highlighting their privileged status in drug discovery. The subsequent decade saw breakthroughs in asymmetric synthesis, particularly through tandem cyclization strategies that enabled access to enantiomerically pure tetrahydroimidazopyridines. Marine-derived discoveries, such as the 2025 isolation of a novel tetrahydroimidazopyridine from Paraconiothyrium sp. fungi, expanded the structural diversity of this class.

Significance in Medicinal Chemistry Research

Tetrahydroimidazopyridines exhibit broad therapeutic potential due to their dual capacity for target engagement and pharmacokinetic optimization. The scaffold's planar aromatic system facilitates π-π stacking interactions with enzyme active sites, while its saturated ring enhances metabolic stability. Key applications include:

Therapeutic Area Example Targets Structural Advantage
Oncology Protein kinases, DNA topoisomerases Planar structure intercalates with DNA
Neuroscience GABA-A receptors, serotonin transporters Bioisosteric replacement for benzodiazepines
Infectious Diseases Bacterial gyrase, viral proteases Enhanced membrane permeability via N-alkylation

The hydrobromide salt form, as seen in 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide, improves aqueous solubility for parenteral formulations while maintaining CNS penetration.

Classification Within Nitrogen-Bridgehead Fused Heterocyclic Research

Nitrogen-bridgehead compounds constitute a structurally distinct subclass of bicyclic systems where a nitrogen atom occupies the bridgehead position. Tetrahydroimidazopyridines belong to the -fused bicyclic category, characterized by:

  • Ring Fusion Geometry : The imidazole ring fuses with the pyridine moiety at positions 1 and 2, creating a 78° dihedral angle that influences protein binding.
  • Electron Distribution : Conjugation between the imidazole's lone pair and the pyridine's π-system creates a polarized electron cloud, enabling dual hydrogen bond donor/acceptor functionality.
  • Stereochemical Complexity : The tetrahydro modification introduces up to three chiral centers (C5, C6, C7), making stereoselective synthesis a key research challenge.

Recent synthetic paradigms, such as the Hantzsch ester-mediated cascade reported in 2025, demonstrate precise control over bridgehead nitrogen configuration while constructing the tetrahydro framework.

Current Research Landscape and Scientific Literature Overview

The field has seen exponential growth since 2020, driven by advances in computational drug design and sustainable catalysis. Key trends include:

  • Marine Natural Product Discovery : Over 30% of new tetrahydroimidazopyridine derivatives reported between 2023-2025 originate from marine fungi and actinomycetes.
  • Green Synthetic Methods : Photoredox catalysis using visible light has reduced reliance on transition metals in ring-forming steps, with yield improvements up to 40%.
  • Structure-Activity Relationship (SAR) Optimization : Quantitative SAR models now predict substituent effects at C5 and N1 positions with >85% accuracy for kinase inhibition.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.BrH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h4-5,7H,1-3,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAXPUXPWCGYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=CN=C2C1)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine typically involves the condensation of appropriate aldehydes with Meldrum’s acid and 2-(nitromethylene)imidazolidine. This reaction is carried out under reflux conditions in ethanol, with the addition of a catalytic amount of concentrated sulfuric acid . The resulting product is then purified through standard organic synthesis techniques such as extraction, drying, and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with the nitro group converted to an amine.

    Substitution: Substituted derivatives where the amine group is replaced with various alkyl or aryl groups.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in microbial growth and proliferation. The exact molecular pathways and targets are still under investigation, but its structural features suggest it may interfere with nucleic acid synthesis or protein function in bacteria .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Compounds with [1,5-a] vs. [1,2-a] ring fusion (e.g., vs. ) exhibit distinct electronic environments, affecting binding to targets like kinases or microbial enzymes.
  • Functional Groups: The 5-(aminomethyl) group in the target compound contrasts with 7-amine or 8-nitro substituents in analogs, altering polarity and hydrogen-bonding capacity .
  • Salt Forms : Hydrobromide and dihydrochloride salts improve aqueous solubility compared to free bases, critical for in vivo applications .

Pharmacological and Computational Comparisons

Binding Affinity and Selectivity

  • GraphscoreDTA Predictions : For (5R,6R,7S,8R)-5-(hydroxymethyl)-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol, GraphscoreDTA achieved RMSE values of 0.60 (first-ranked target) and 0.20 (second-ranked target), outperforming Pafnucy by 13–89% in binding affinity predictions. This highlights the scaffold’s adaptability for selective drug design .

Physicochemical and Spectroscopic Data

  • Melting Points : Nitro-substituted analogs (e.g., 5b, 5c) show higher melting points (264–307°C) than amine derivatives, reflecting stronger intermolecular interactions .
  • Spectroscopy : 1H NMR of the target compound’s analogs reveals characteristic imidazo-proton shifts at δ 7.2–8.1 ppm, while 13C NMR confirms quaternary carbons at δ 150–160 ppm .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine; hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C7_{7}H10_{10}N2_{2}·HBr
  • SMILES Notation : C1CCN2C=NC=C2C1
  • InChI Key : FYDYYNBALSEMHM-UHFFFAOYSA-N

These features contribute to its interaction with biological targets.

Research indicates that tetrahydroimidazo compounds exhibit a variety of biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. For instance, a study highlighted that certain tetrahydroimidazo derivatives displayed potent inhibitory activity against HPSE1, suggesting therapeutic applications in oncology and nephrology .
  • Modulation of Ion Channels : Compounds within this class have been investigated for their effects on ion channels such as TRPC5. In a recent study, a derivative demonstrated significant nephroprotective effects in models of chronic kidney disease by inhibiting TRPC5 channels .

Case Study 1: Heparanase-1 Inhibition

A recent study focused on the synthesis of tetrahydroimidazo derivatives that inhibit HPSE1. The findings indicated that these compounds could selectively inhibit HPSE1 over other glucuronidases, providing a promising avenue for cancer treatment. The optimized compounds showed enhanced selectivity and potency compared to earlier iterations .

CompoundInhibition (%)Selectivity Index
Compound 1690%4.5
Compound 1785%3.8

Case Study 2: TRPC5 Channel Modulation

Another investigation evaluated the biological activity of tetrahydroimidazo derivatives as TRPC5 inhibitors. The results demonstrated that specific compounds not only inhibited TRPC5 effectively but also provided protection against renal injury in hypertensive models.

CompoundAffinity (IC50)Efficacy (Mean BP Reduction)
Compound 1250 nM-15 mmHg
GFB-88755 nM-12 mmHg

Q & A

Basic: What are the common synthetic routes for preparing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine hydrobromide, and what key reaction parameters influence yield and purity?

Methodological Answer:
Synthetic routes often involve cyclocondensation of substituted pyridine precursors with amines or carbonyl-containing reagents. Key parameters include:

  • Reagent stoichiometry : Excess amine or carbonyl reagents can drive cyclization, as seen in imidazopyridine syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and side-product formation .
  • Post-synthesis purification : Recrystallization (using ethanol or acetonitrile) or column chromatography isolates the hydrobromide salt, with purity verified via HPLC (>98%) .

Basic: How is the structural elucidation of this compound performed using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Key peaks include imidazo[1,2-a]pyridine protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.5 ppm). Quaternary carbons in the tetrahydro ring appear at δ 45–60 ppm .
  • IR spectroscopy : Confirms NH stretching (3200–3400 cm⁻¹) and C-Br bonds (if present, 500–600 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.005 Da) .
  • XRD (if crystalline) : Resolves stereochemistry and salt formation (e.g., bromide counterion positioning) .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound?

Methodological Answer:

  • Hybrid DFT/MD simulations : Use quantum mechanics (e.g., B3LYP/6-31G*) to predict reaction pathways, then validate with experimental intermediates .
  • Reaction profiling : Monitor real-time kinetics via in situ FTIR or NMR to identify unanticipated intermediates .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate computational activation energies with observed yields .

Advanced: How can one optimize the one-pot synthesis to improve yield and scalability while minimizing by-products?

Methodological Answer:

  • Stepwise reagent addition : Introduce carbonyl reagents after initial cyclization to reduce side reactions (e.g., over-alkylation) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
  • Scale-up adjustments : Use flow chemistry to maintain temperature homogeneity and reduce mixing inefficiencies .

Basic: What are the critical considerations for ensuring the stability of this compound during storage and handling?

Methodological Answer:

  • Storage conditions : Store at −20°C under inert gas (argon) to prevent hydrobromide dissociation .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hygroscopic degradation .
  • Light exposure : Amber glass vials prevent photolytic decomposition of the imidazo ring .

Advanced: What methodologies are recommended for analyzing the stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients to separate enantiomers .
  • Circular dichroism (CD) : Correlate Cotton effects with absolute configurations predicted by computational models (e.g., TDDFT) .
  • NOESY NMR : Identify spatial proximities between hydrogens to confirm ring puckering or substituent orientation .

Basic: Which analytical techniques are most reliable for purity assessment, and how should data from conflicting techniques be reconciled?

Methodological Answer:

  • Multi-technique validation : Combine HPLC (for % area purity), 1H NMR (integration of impurity peaks), and elemental analysis (C/H/N/Br ratios) .
  • Conflict resolution : If HPLC and NMR disagree, isolate impurities via prep-TLC and characterize via HRMS to identify sources (e.g., degradation products vs. synthetic by-products) .

Advanced: How do variations in reaction conditions affect the regioselectivity of substituents in related imidazopyridine derivatives?

Methodological Answer:

  • Solvent polarity studies : High-polarity solvents favor nucleophilic attack at the 2-position of the imidazo ring, while low-polarity solvents promote 3-substitution .
  • Temperature gradients : Lower temperatures (e.g., 0–40°C) stabilize kinetic products (e.g., meta-substitution), whereas higher temperatures favor thermodynamic control (para-substitution) .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) direct electrophiles to specific ring positions, validated by Hammett plots .

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